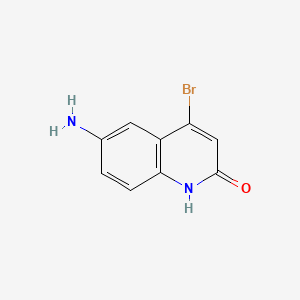
6-Amino-4-bromoquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-bromoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino and bromo substituents on the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromoquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method is the cyclization of an appropriate aniline derivative with a bromo-substituted carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale reactions with controlled parameters to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromoquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromoquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinolin-2(1H)-one: Lacks the bromo substituent, which may affect its reactivity and biological activity.
4-Bromoquinolin-2(1H)-one:
6-Amino-4-chloroquinolin-2(1H)-one: Similar structure but with a chloro substituent instead of bromo, which can lead to different reactivity and biological effects.
Uniqueness
6-Amino-4-bromoquinolin-2(1H)-one is unique due to the presence of both amino and bromo groups on the quinoline ring. This combination can result in distinct chemical properties and biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-amino-4-bromo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,11H2,(H,12,13) |
InChI Key |
SAQKLWVCCAPQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















